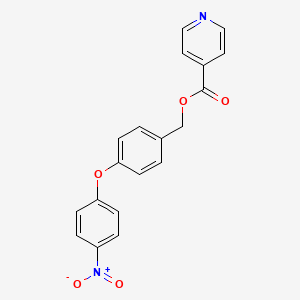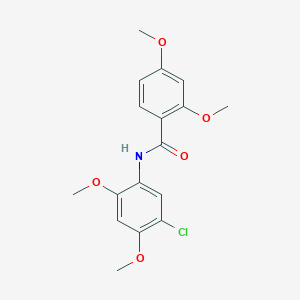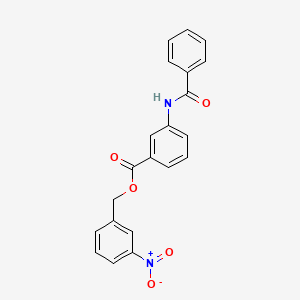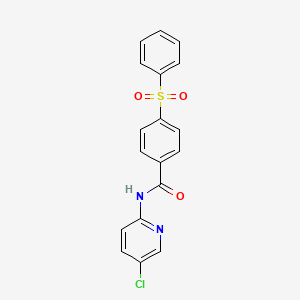![molecular formula C22H17NO7S B3542039 4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542039.png)
4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate
描述
4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate, also known as NBD-Cl, is a fluorescent reagent that is widely used in biochemical and pharmaceutical research. It is a highly sensitive and specific probe that can be used for the detection and quantification of a variety of biomolecules, including proteins, nucleic acids, and lipids.
作用机制
The mechanism of action of 4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate is based on its ability to form a covalent bond with biomolecules that contain primary amines, such as lysine residues in proteins and the amino groups in nucleic acids. The reaction between this compound and the biomolecule results in the formation of a highly fluorescent product, which can be detected and quantified using a fluorescence spectrophotometer.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular functions. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cellular metabolism.
实验室实验的优点和局限性
One of the main advantages of using 4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate in lab experiments is its high sensitivity and specificity for biomolecules containing primary amines. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are some limitations to its use, including the potential for interference from other fluorescent compounds and the need for specialized equipment to detect and quantify fluorescence.
未来方向
There are several future directions for research on 4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate. One area of interest is the development of new methods for the detection and quantification of biomolecules using this compound. This could involve the use of new fluorescent probes that are more specific or sensitive than this compound, or the development of new imaging techniques that allow for the visualization of biomolecules in real-time.
Another area of interest is the application of this compound in the study of cellular processes, such as protein trafficking and signal transduction. This compound can be used to label specific proteins and track their movement within cells, providing insights into the mechanisms underlying these processes.
Finally, there is potential for the use of this compound in clinical applications, such as the diagnosis and treatment of diseases. This compound could be used to detect and quantify biomarkers of disease, or to label specific cells or tissues for imaging and therapeutic purposes.
Conclusion
In conclusion, this compound is a highly sensitive and specific fluorescent probe that has a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With its potential for use in a variety of fields, this compound is a valuable tool for researchers seeking to better understand the complex interactions between biomolecules.
科学研究应用
4-propionylphenyl 2-[(2-nitrophenyl)sulfonyl]benzoate has a wide range of applications in scientific research. It can be used as a fluorescent probe to detect and quantify biomolecules in vitro and in vivo. For example, this compound can be used to measure the activity of enzymes, such as proteases and lipases, by monitoring the fluorescence intensity of the reaction products. It can also be used to label proteins and nucleic acids for imaging and tracking purposes.
属性
IUPAC Name |
(4-propanoylphenyl) 2-(2-nitrophenyl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO7S/c1-2-19(24)15-11-13-16(14-12-15)30-22(25)17-7-3-5-9-20(17)31(28,29)21-10-6-4-8-18(21)23(26)27/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZGQFJFQSVHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-chlorophenyl)imino]-3-methyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3541982.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3541993.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541996.png)
![3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3542000.png)
![3-(4-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3542006.png)


![1-[2,4-dichloro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B3542035.png)
![3-nitrobenzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3542036.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3542043.png)
